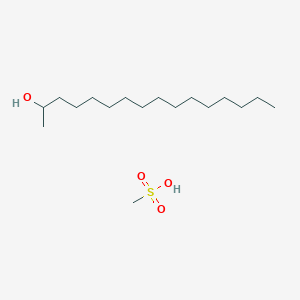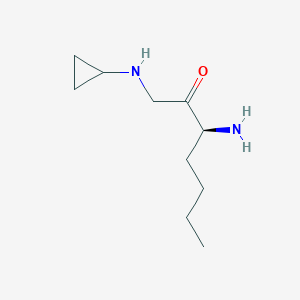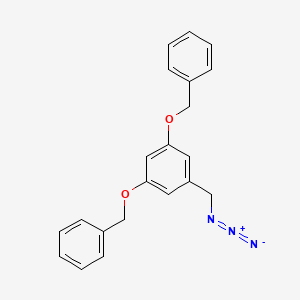![molecular formula C11H20N2S2 B12535462 1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole CAS No. 827596-92-9](/img/structure/B12535462.png)
1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole is a compound that belongs to the class of sulfur-containing pyrazoles. This compound is characterized by the presence of ethylsulfanyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with ethylsulfanyl ethyl bromide under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur groups. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur groups in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfur groups in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane: Similar structure but lacks the pyrazole ring.
2-(Ethylsulfanyl)ethyl acetate: Contains ethylsulfanyl groups but has an acetate group instead of a pyrazole ring.
Uniqueness
1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both ethylsulfanyl groups and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
827596-92-9 |
|---|---|
Molekularformel |
C11H20N2S2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
1-[2-(2-ethylsulfanylethylsulfanyl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H20N2S2/c1-4-14-7-8-15-6-5-13-11(3)9-10(2)12-13/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
XUFYBMYHAKVPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCSCCN1C(=CC(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)



![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)


![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
